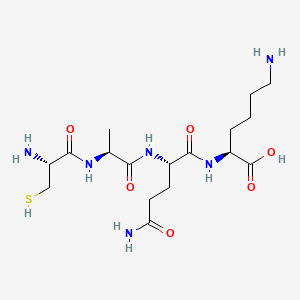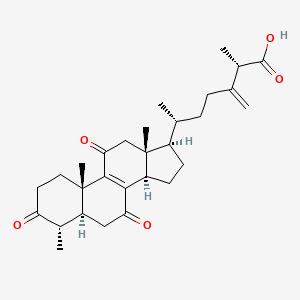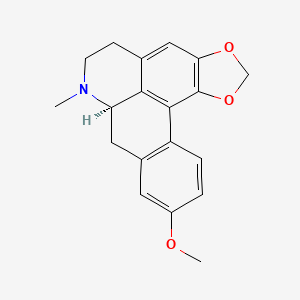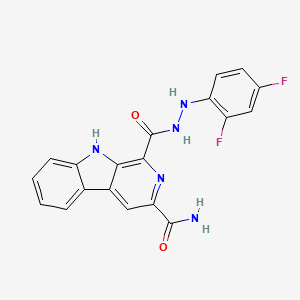
H-Cys-Ala-Gln-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys-Ala-Gln-Lys-OH is a peptide consisting of four amino acids: cysteine, alanine, glutamine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Ala-Gln-Lys-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .
Fmoc Protection: The amino group of each amino acid is protected with an Fmoc group.
Coupling: The protected amino acid is coupled to the resin-bound peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base like piperidine.
Repetition: Steps 1-3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys-Ala-Gln-Lys-OH: can undergo various chemical reactions, including:
Reduction: Disulfide bonds formed by cysteine residues can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products
Disulfide Bonds: Formed from the oxidation of cysteine residues.
Amide Bonds: Formed from the substitution reactions involving lysine and glutamine residues.
Applications De Recherche Scientifique
H-Cys-Ala-Gln-Lys-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification techniques.
Biology: Serves as a substrate in enzymatic studies and as a probe in protein-protein interaction studies.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism by which H-Cys-Ala-Gln-Lys-OH exerts its effects depends on its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The peptide can influence signaling pathways by interacting with key proteins involved in cellular processes such as apoptosis, cell proliferation, and immune response.
Comparaison Avec Des Composés Similaires
H-Cys-Ala-Gln-Lys-OH: can be compared with other similar peptides:
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another peptide with different amino acid composition, used in studies of protein-protein interactions.
H-Ala-His-OH: A shorter peptide with distinct properties, used in enzymatic studies.
H-Lys-Ala-OH: A simpler peptide, often used in basic peptide synthesis research.
Uniqueness: : The presence of cysteine in This compound allows for the formation of disulfide bonds, which can significantly impact the peptide’s stability and function. Additionally, the combination of amino acids in this peptide provides unique properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C17H32N6O6S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
XOEMOWBIULLVPI-BJDJZHNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)

![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)




![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)





